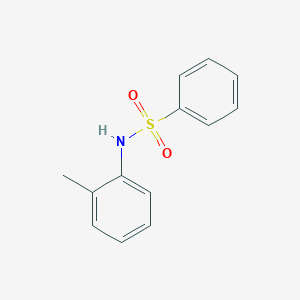

N-(2-methylphenyl)benzenesulfonamide

Overview

Description

It appears as a white to yellow crystalline powder and is commonly used in various fields such as medical, environmental, and industrial research.

Mechanism of Action

Target of Action

This compound belongs to the class of sulfonamides, which are known to inhibit carbonic anhydrase enzymes . .

Mode of Action

If it acts like other sulfonamides, it may inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance and fluid transport in various tissues .

Biochemical Pathways

If it inhibits carbonic anhydrase enzymes like other sulfonamides, it could potentially affect various physiological processes, including respiration, fluid secretion, and pH regulation .

Biochemical Analysis

Biochemical Properties

N-(2-methylphenyl)benzenesulfonamide has been found to interact with certain enzymes and proteins. For instance, it has been reported to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This interaction could potentially influence various biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely related to its inhibitory action on carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance within cells, especially in tumor cells that have shifted their metabolism to anaerobic glycolysis . By inhibiting this enzyme, this compound could potentially disrupt the pH balance within these cells, thereby affecting their function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of carbonic anhydrase IX, thereby inhibiting the enzyme’s activity . This inhibition could lead to changes in gene expression, particularly those genes involved in cell proliferation and tumor hypoxia .

Metabolic Pathways

Given its inhibitory action on carbonic anhydrase IX, it could potentially influence pathways related to pH regulation and cellular metabolism .

Subcellular Localization

Given its interaction with carbonic anhydrase IX, it could potentially localize to areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-methylphenyl)benzenesulfonamide can be synthesized through the reaction of o-toluidine with benzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions

Major Products:

Scientific Research Applications

N-(2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

- Benzenesulfonamide

- o-Toluidine

- N-(4-tolylsulfonyl)aniline

Comparison: N-(2-methylphenyl)benzenesulfonamide is unique due to its specific sulfonyl and toluidine functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits unique reactivity patterns in electrophilic and nucleophilic reactions, making it valuable in various synthetic and industrial applications .

Biological Activity

N-(2-Methylphenyl)benzenesulfonamide, a member of the sulfonamide class, has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, focusing on its anti-inflammatory, antimicrobial, and cardiovascular properties, supported by data from various studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 249.31 g/mol

The compound features a sulfonamide group (-SONH) attached to a benzenesulfonamide backbone, which is known for its ability to interact with biological molecules.

1. Anti-inflammatory Activity

Research indicates that benzenesulfonamides, including this compound, exhibit significant anti-inflammatory effects. In vivo studies demonstrated that certain derivatives showed up to 94.69% inhibition of inflammation in carrageenan-induced rat paw edema models . This suggests that the compound may modulate inflammatory pathways effectively.

Table 1: Inhibition of Inflammation by Sulfonamide Derivatives

| Compound | Inhibition (%) | Time (hours) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) against common bacterial strains such as E. coli, S. aureus, and P. aeruginosa. For example, one study indicated that the compound exhibited an MIC of 6.72 mg/mL against E. coli and similar efficacy against other Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

3. Cardiovascular Effects

Studies have suggested that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, a study utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on these parameters, indicating that some compounds could decrease perfusion pressure through interactions with calcium channels . This mechanism may provide insights into potential therapeutic applications for cardiovascular diseases.

Table 3: Effects on Perfusion Pressure by Sulfonamide Derivatives

| Compound | Perfusion Pressure Change (%) |

|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased significantly |

| This compound | Moderate effect |

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SARs) of sulfonamides to optimize their biological activity:

- A study synthesized various derivatives of benzenesulfonamides and evaluated their anti-inflammatory and antimicrobial activities, leading to the identification of compounds with enhanced efficacy against specific pathogens .

- Another investigation highlighted the role of electron-donating and electron-withdrawing groups on the phenyl ring in modulating antimicrobial potency, suggesting that modifications can lead to improved therapeutic profiles .

Properties

IUPAC Name |

N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZZAMCVUWYVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171591 | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-86-8 | |

| Record name | N-(2-Methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-tolyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONO-O-TOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK3832XAM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.